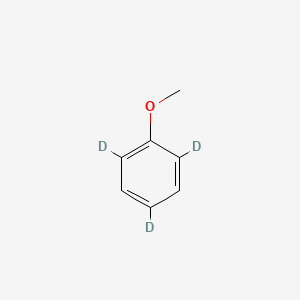










|
CUSTOM
|
1
|
reaction index
|
NAME
|
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
|
reaction type
|


|
Name
|
|
|
Quantity
|
0.019 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.0332 L
|
|
Type
|
solvent
|
|
Smiles
|
COC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.00762 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC2=C1C=C(C(=C2F)N)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.00914 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.000762 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
0.000305 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 (± 10) °C
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=NC2=C1C=C(C(=C2F)NC3=CC=CC=C3)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD | 57.47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |